molecular formula C17H14N2O5 B2820246 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1208629-43-9

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2820246
CAS No.: 1208629-43-9
M. Wt: 326.308
InChI Key: FAGHAWFZTVKCLP-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a dihydrobenzo[b][1,4]dioxin moiety

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to certain sulfonamides , which are known to have a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .

Mode of Action

Given its structural similarity to sulfonamides , it may act by inhibiting certain enzymes, potentially those involved in bacterial synthesis of folic acid, which is a common mode of action for sulfonamides.

Biochemical Pathways

The compound may affect the biochemical pathways related to the synthesis of folic acid, given its potential similarity to sulfonamides . Inhibition of these pathways can lead to a decrease in bacterial growth, as folic acid is essential for their survival.

Result of Action

Some structurally similar compounds have been shown to inhibit bacterial growth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the isoxazole ring, which can be synthesized via the cyclization of appropriate precursors under specific conditions. The furan-2-carboxamide moiety is then introduced through a series of reactions, including amidation and coupling reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of reduced derivatives with modified functional groups .

Scientific Research Applications

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(14-2-1-5-21-14)18-10-12-9-15(24-19-12)11-3-4-13-16(8-11)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGHAWFZTVKCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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